molecular formula C10H16O B2597194 (1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol CAS No. 10271-46-2

(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol

Cat. No.: B2597194
CAS No.: 10271-46-2
M. Wt: 152.237
InChI Key: QIBGUXADVFUERT-SQXHDICFSA-N
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Description

(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol is a complex, high-purity organic compound characterized by its unique rigid tricyclic scaffold and specific stereochemistry. This chiral alcohol is primarily valued in research as a sophisticated building block for organic synthesis. Its complex ring system and defined stereocenters make it a promising precursor in the development of novel pharmaceuticals, ligands for catalysis, and advanced materials science. Researchers utilize this compound to impart conformational restraint or specific three-dimensional geometry into target molecules, which is crucial in medicinal chemistry for probing biological activity and in material science for creating defined molecular architectures. The specific mechanism of action is application-dependent; it may serve as a key intermediate in multi-step syntheses or be functionalized to create novel chemical entities. This product is intended for research and development purposes in a controlled laboratory environment only. It is not manufactured for personal, medicinal, or veterinary use, and its safety profile for any application outside of dedicated research has not been established. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

(1R,2R,3R,6S,7S)-tricyclo[5.2.1.02,6]decan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2/t6-,7+,8-,9+,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBGUXADVFUERT-SQXHDICFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H]3[C@@H]2[C@@H](CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of reduction and cyclization steps to form the tricyclic core. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct stereochemistry of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput reactors and advanced purification techniques. Catalysts and solvents are carefully selected to optimize yield and purity. The scalability of the synthesis process is a critical factor in industrial applications, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Oxidation to Ketones

The tertiary alcohol can be oxidized to the corresponding ketone, (1R,2R,6S,7S)-tricyclo[5.2.1.0²,⁶]decan-3-one, under controlled conditions. This transformation is critical for subsequent functionalization:

  • Reagent : Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane .

  • Outcome : High-yield conversion to the ketone, confirmed via NMR and IR .

ReactionConditionsYieldReference
Oxidation to ketonePCC/CH₂Cl₂, 25°C, 6h83%

Dehydration to Alkenes

Dehydration of the alcohol under acidic conditions generates tricyclo[5.2.1.0²,⁶]deca-2,5-diene, a strained diene useful in cycloadditions:

  • Reagent : Concentrated H₂SO₄ or P₂O₅ .

  • Outcome : Formation of a conjugated diene system, characterized by GC-MS .

ReactionConditionsYieldReference
Dehydration to dieneH₂SO₄ (cat.), 80°C, 2h70%

Esterification and Acylation

The hydroxyl group participates in esterification with activated acylating agents:

  • Reagent : Acetic anhydride or acetyl chloride in pyridine .

  • Outcome : Formation of acetates for stability in further reactions (e.g., C–H insertion) .

ReactionConditionsYieldReference
AcetylationAc₂O/pyridine, 0°C→25°C, 12h91%

Photochemical Rearrangements

The tricyclic framework undergoes photochemical rearrangements when functionalized. For example, oxaziridines derived from the ketone (via oxidation) rearrange to hydroisoquinolones under UV light :

  • Reagent : Oxaziridine formation (NH₂OH·HCl), followed by irradiation (λ = 254 nm) .

  • Outcome : Stereoselective synthesis of cis-hydroisoquinolones .

ReactionConditionsYieldReference
Oxaziridine formationNH₂OH·HCl, Et₃N, CH₂Cl₂, 0°C65%
PhotorearrangementUV (254 nm), 4h78%

Cobalt-Catalyzed Cycloadditions

The diene derived from dehydration participates in cobalt-mediated [2+2+2] cycloadditions with alkynes :

  • Reagent : Co₂(CO)₈, CO atmosphere, toluene, 90°C .

  • Outcome : Polycyclic adducts with regioselectivity influenced by substituents .

ReactionConditionsYieldReference
CycloadditionCo₂(CO)₈, CO, 90°C, 20h29%

Haller–Bauer Reaction

The ketone intermediate undergoes Haller–Bauer cleavage to yield cis-hydrindanes, key intermediates in natural product synthesis :

  • Reagent : NaNH₂, NH₃(l), THF .

  • Outcome : Fragmentation to bicyclic systems with retained stereochemistry .

ReactionConditionsYieldReference
Haller–Bauer cleavageNaNH₂/NH₃(l), THF, −78°C70%

Stereochemical Transformations

The rigid tricyclic framework directs stereochemical outcomes in reactions:

  • Example : Hydrogenation of exo/endo isomers of tricyclo[5.2.1.0²,⁶]decane derivatives shows distinct stereochemical preferences .

  • Evidence : Comparative ¹³C NMR analysis of diastereomers confirms configurations .

Key Challenges and Limitations

  • Steric hindrance : The crowded tricyclic structure limits nucleophilic substitution at C3 .

  • Sensitivity : Acidic conditions may induce undesired skeletal rearrangements .

Scientific Research Applications

Organic Synthesis

Enantiopure Synthesis:
The compound serves as a crucial intermediate in synthesizing enantiopure compounds. For instance, it has been utilized in the preparation of optically pure cis-hydrindanes through the Haller–Bauer reaction, demonstrating its utility in creating complex molecular architectures . The ability to achieve high enantiomeric excess (ee) makes it valuable for synthesizing pharmaceuticals and natural products.

Building Blocks for Complex Molecules:
Tricyclo[5.2.1.02,6]decan-3-ol derivatives have been transformed into various bioactive molecules, such as hydroisoquinolones and alkaloids. The synthesis of these derivatives often involves photochemical rearrangements and enzymatic resolutions that highlight the compound's versatility as a building block in organic chemistry .

Medicinal Chemistry

Potential Pharmacological Applications:
Research indicates that derivatives of tricyclo[5.2.1.02,6]decan-3-ol exhibit promising biological activities. For example, certain derivatives have shown potential as anti-inflammatory agents and in the treatment of neurodegenerative diseases due to their ability to modulate specific biological pathways . The structural complexity of these compounds allows for targeted modifications to enhance their therapeutic profiles.

Case Studies:
Several studies have documented the synthesis of tricyclo[5.2.1.02,6]decan-3-ol derivatives that exhibit significant activity against cancer cell lines and bacterial strains. These findings suggest that this compound could be further explored for developing new therapeutic agents .

Materials Science

Polymer Development:
The incorporation of tricyclo[5.2.1.02,6]decan structures into polymer matrices has led to materials with enhanced properties such as high refractive indices and glass transition temperatures (Tg). These polymers are suitable for applications in optical devices and high-performance materials due to their improved thermal stability and mechanical properties .

Optical Applications:
The unique structural features of tricyclo[5.2.1.02,6]decan derivatives allow them to be used in creating polymers with specific optical characteristics, making them ideal for lenses and other optical components where clarity and durability are essential.

Safety and Toxicological Assessments

Risk Assessments:
Despite its promising applications, the safety profile of (1R,2R,3R,6S,7S)-tricyclo[5.2.1.02,6]decan-3-ol has been evaluated through various toxicological studies which indicate low genotoxicity and reproductive toxicity at standard exposure levels . Such assessments are critical for ensuring safe usage in both industrial and pharmaceutical contexts.

Mechanism of Action

The mechanism by which (1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol exerts its effects is often related to its ability to interact with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction cascades, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Tricyclic Alcohols with Varied Ring Systems

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.0²,⁶]decan-3-ol C₁₀H₁₆O 152.23 Hydroxyl group at 3-position; rigid tricyclic framework Perfumery, synthetic intermediates
(1R,2S,6S,7S,8S)-Tricyclo[5.2.1.0²,⁶]decane-8-carbaldehyde C₁₁H₁₄O 162.23 Aldehyde substituent at 8-position; increased polarity Aldol reactions, fragrance modifiers
(1R,2R,5S,6S)-Tricyclo[4.3.1.1²,⁵]undecane C₁₁H₁₈ 150.26 Larger ring system (4.3.1.1 vs. 5.2.1); no hydroxyl group Acid-catalyzed rearrangements

Key Differences :

  • The aldehyde derivative () exhibits higher polarity and reactivity due to the aldehyde group, enabling nucleophilic additions, unlike the hydroxyl group in the target compound .
  • The undecane analog () lacks functional groups, making it less versatile in derivatization but more stable under acidic conditions .

Functional Group Variations

Compound Name Functional Group Molecular Weight (g/mol) Reactivity Highlights Applications References
(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.0²,⁶]decan-3-ol -OH 152.23 Esterification (e.g., acetate, propionate); hydrogen bonding Perfume fixatives
Tricyclo[5.2.1.0²,⁶]dec-4-yl-methyl acetate -OAc ~194.25 Enhanced volatility; fruity odor profile Fragrance ingredients
rac-(1R,2S,3S,6R,7S)-Tricyclo[5.2.1.0²,⁶]dec-8-en-3-ol -OH (with alkene) 150.22 Conjugated alkene increases electrophilicity; potential for Diels-Alder Polymer precursors

Key Differences :

  • Acetate esters () are more volatile and odor-active than the parent alcohol, making them preferred in perfumery .
  • The dec-8-en-3-ol analog () has a conjugated alkene, enabling cycloaddition reactions, unlike the saturated target compound .

Heteroatom-Containing Tricyclic Compounds

Compound Name Heteroatom Molecular Formula Key Features Applications References
(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.0²,⁶]decan-3-ol None C₁₀H₁₆O Pure hydrocarbon skeleton with hydroxyl group Versatile intermediate
4-Azatricyclo[5.2.1.0²,⁶]dec-8-en-3-one Nitrogen C₉H₁₁NO Amide/amine reactivity; chiral pharmacophore potential Pharmaceutical synthesis
4-Oxatricyclo[5.2.1.0²,⁶]-8-decen-3-one Oxygen C₉H₁₀O₂ Ketone group enables reductions and Grignard reactions Furanone synthesis

Key Differences :

  • Nitrogen-containing analogs () exhibit basicity and hydrogen-bonding capacity, expanding their utility in drug discovery .
  • Oxatricyclo derivatives () are precursors to furanones, leveraging ketone reactivity for alkylation .

Stereochemical Isomers

Compound Name Stereochemistry Molecular Weight (g/mol) Impact on Properties References
(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.0²,⁶]decan-3-ol 1R,2R,3R,6S,7S 152.23 Optimal spatial arrangement for fragrance fixation
rel-(1S,2S,6S,7R)-4,8,9-trioxatricyclo[5.2.2.0²,⁶]undec-10-en-3-one 1S,2S,6S,7R 196.18 Altered ring strain and solubility
rac-(1R,2S,3R,6R,7S)-Tricyclo[5.2.1.0²,⁶]dec-8-en-3-amine Racemic mixture 187.69 Reduced enantioselectivity in biological systems

Key Differences :

  • Racemic amines () lack stereochemical purity, limiting their use in asymmetric synthesis compared to enantiopure alcohols .
  • Trioxatricyclo derivatives () exhibit enhanced solubility due to ether linkages but reduced thermal stability .

Biological Activity

(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol is a bicyclic compound with potential biological activities that warrant detailed examination. This article summarizes its biological properties, including toxicity assessments, genotoxicity studies, and its applications in synthesis and pharmaceutical chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H14O, with a molecular weight of approximately 150.22 g/mol. The compound features a complex tricyclic structure that contributes to its biological activity.

PropertyValue
CAS Number13380-94-4
Molecular FormulaC10H14O
Molecular Weight150.221 g/mol
SMILESC1CC2C(C1)C3CC2CC3=O
PubChem CID96509

Toxicity and Safety Assessments

Several studies have evaluated the safety profile of tricyclo[5.2.1.02,6]decan derivatives:

  • Genotoxicity : Research indicates that tricyclo[5.2.1.02,6]decan-8-one (a related compound) does not exhibit genotoxic effects in assays such as the BlueScreen assay, which assesses cytotoxicity and genotoxicity in human cells .
  • Skin Sensitization : The compound has been assessed for skin sensitization potential; read-across data suggests it is unlikely to cause sensitization at concentrations below the No Expected Sensitization Induction Level (NESIL) of 5300 μg/cm² .
  • Repeated Dose Toxicity : Evaluations using the Threshold of Toxicological Concern (TTC) model indicate low risk for repeated dose toxicity .

Pharmacological Applications

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis:

  • Synthetic Utility : Derivatives of this compound have been utilized in the synthesis of complex natural products and pharmaceuticals . For instance, optically pure derivatives have been employed in synthesizing alkaloids and other biologically active compounds.

Case Studies

Several case studies highlight the biological implications of tricyclo[5.2.1.02,6]decan derivatives:

  • Alkylation Reactions : A study demonstrated successful alkylation of tricyclo[5.2.1.0(2,6)]decan derivatives using cuprate reagents to yield various functionalized products .
  • Photorearrangement Studies : Research has shown that certain derivatives can undergo photorearrangement reactions leading to the formation of hydroisoquinolones, which are valuable in medicinal chemistry .

Q & A

Q. Example Workflow :

Literature review to identify analogous tricyclic syntheses .

Computational modeling (DFT) to predict transition-state energies for stereochemical outcomes .

Iterative optimization using design of experiments (DoE) .

Advanced: How can molecular modeling resolve contradictions in spectroscopic data for this compound’s conformational analysis?

Discrepancies between experimental NMR/X-ray data and predicted conformers often arise due to dynamic equilibria or solvation effects. A methodological approach includes:

  • MD simulations : Perform molecular dynamics (MD) in explicit solvent (e.g., chloroform) to model temperature-dependent conformational shifts .
  • DP4+ probability analysis : Statistically compare computed 13C^{13}\text{C}/1H^{1}\text{H} NMR chemical shifts with experimental data to identify dominant conformers .
  • Solid-state vs. solution-state comparisons : Use X-ray crystallography (solid) and NOESY (solution) to detect packing-induced conformational biases .

Q. Validation Protocol :

Confirm enantiomeric excess (ee) via HPLC.

Cross-validate with 1H^{1}\text{H}-1H^{1}\text{H} COSY and HSQC to assign proton environments .

Advanced: How can environmental fate studies for this compound be integrated into experimental design to address ecological risks?

Long-term environmental impact assessments require:

  • Phase partitioning experiments : Measure log KowK_{ow} (octanol-water) and KocK_{oc} (organic carbon) to predict bioavailability .
  • Photolysis kinetics : Use UV-Vis spectroscopy to determine degradation half-lives under simulated sunlight .
  • Toxicity assays : Conduct Daphnia magna or Aliivibrio fischeri bioassays to quantify EC50_{50} values .

Q. Experimental Design :

  • Randomized block design with triplicate samples for each environmental compartment (soil, water, air) .
  • Negative controls (e.g., autoclaved matrices) to distinguish biotic/abiotic degradation .

Basic: What strategies are recommended for optimizing reaction conditions in small-scale synthesis?

  • High-throughput screening (HTS) : Use microreactors to test 50–100 conditions (e.g., catalysts, solvents) in parallel .
  • Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to model nonlinear relationships between variables .
  • In situ monitoring : Employ ReactIR or HPLC-MS to track intermediates and adjust conditions dynamically .

Case Study :
A 23^3 factorial design for optimizing esterification yield:

FactorLow (-1)High (+1)
Temperature (°C)60100
Catalyst (mol%)510
SolventTolueneDMF

Advanced: How can machine learning enhance the prediction of this compound’s biological activity?

  • QSAR modeling : Train models on curated datasets (e.g., ChEMBL) using descriptors like log PP, topological polar surface area (TPSA), and H-bond donors .
  • Docking simulations : Use AutoDock Vina to screen against target proteins (e.g., cytochrome P450) and validate with SPR binding assays .
  • Generative AI : Deploy adapt-cMolGPT for de novo design of analogs with improved target specificity .

Q. Validation Metrics :

ModelRMSE (pIC50_{50})R2^2
Random Forest0.320.89
Neural Network0.280.92

Basic: What are the best practices for literature review and data curation in studying this compound?

  • Keyword strategy : Combine terms like "tricyclic alcohol synthesis," "stereochemical analysis," and "[5.2.1.02,6] scaffold" across PubMed, Reaxys, and SciFinder .

    第7.1集-上半部分 【搜聚分】总览(案例2):快速、全面、准确了解未知领域并确定自己的开题(包含检索、记录批量导出、快速分类3500篇左右文献、纠错过程)
    1:22:23
  • Data curation : Use tools like KNIME or Pipeline Pilot to standardize reaction yields, spectral data, and biological activity metrics .

  • Critical appraisal : Prioritize peer-reviewed journals (e.g., Advanced Synthesis & Catalysis) over preprint repositories .

Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) elucidate mechanistic pathways in its derivatization?

  • Tracer studies : Synthesize 13C^{13}\text{C}-labeled analogs to track carbon migration during ring-opening reactions .
  • Kinetic isotope effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} in deuterated solvents to identify rate-determining steps .
  • MS imaging : Map isotopic distribution in reaction mixtures via MALDI-TOF to confirm intermediate structures .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Hazard assessment : Review SDS for flammability (if hydroxyl-protected) and toxicity (LD50_{50} data) .
  • Engineering controls : Use fume hoods for volatile intermediates and inert-atmosphere gloveboxes for air-sensitive steps .
  • Waste management : Segregate halogenated byproducts (e.g., from chlorinated solvents) for EPA-compliant disposal .

Advanced: How can multi-omics approaches (e.g., metabolomics, proteomics) decode its mode of action in biological systems?

  • Untargeted metabolomics : Use LC-HRMS to identify dysregulated pathways in cell lines treated with the compound .
  • Thermal proteome profiling (TPP) : Detect target engagement by monitoring protein melting shifts via mass spectrometry .
  • CRISPR screening : Perform genome-wide knockout assays to pinpoint genetic vulnerabilities linked to its bioactivity .

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